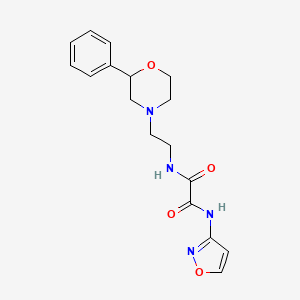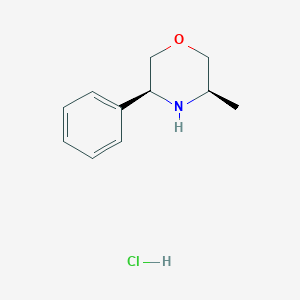
(3R,5S)-3-Methyl-5-phenylmorpholine;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
This involves detailing the chemical reactions used to synthesize the compound. It may include the starting materials, reagents, catalysts, and conditions used in the synthesis .Molecular Structure Analysis
This involves examining the compound’s molecular geometry, bond lengths and angles, and electronic structure. Techniques such as X-ray crystallography, NMR spectroscopy, and computational chemistry might be used .Chemical Reactions Analysis
This involves studying the chemical reactions that the compound undergoes. It may include information on the compound’s reactivity, stability, and the mechanisms of its reactions .Physical And Chemical Properties Analysis
This involves detailing the compound’s physical and chemical properties, such as its melting point, boiling point, solubility, and reactivity .Scientific Research Applications
Medicinal Chemistry
Synthesis and Antidepressant Activity : A study on the synthesis of 2-Aryl-3-methyl-5-phenylmorpholine compounds, including the hydrochloride variant, demonstrated their potential antidepressant activities. Mice treated with these compounds exhibited shorter immobility times in forced swimming tests, indicating antidepressant effects (Xiao Xin, 2007).
Chemical Reactivity and Formation : Research on laquinimod, a quinoline-3-carboxamide, showed how certain molecular transformations can occur, providing insights into the synthesis and stability of complex organic compounds, which could include (3R,5S)-3-Methyl-5-phenylmorpholine hydrochloride (K. Jansson et al., 2006).
Synthesis of Related Compounds : Studies on the synthesis of various morpholine derivatives, including the synthesis of laquinimod and other related compounds, provide a context for understanding the chemical properties and potential applications of (3R,5S)-3-Methyl-5-phenylmorpholine hydrochloride (Fariha Saleem et al., 2014).
Molecular Interactions and Pharmacology
Receptor Binding Studies : Research on substituted 3-phenylmorpholines, which are structurally related to (3R,5S)-3-Methyl-5-phenylmorpholine, explored their binding affinity to D-2 dopaminergic and serotonergic receptors, shedding light on potential pharmacological actions of similar compounds (R. Perrone et al., 1992).
Effects on Monoamine Uptake : A study on 2-(substituted phenyl)-3,5,5-trimethylmorpholine analogs, which are chemically related to (3R,5S)-3-Methyl-5-phenylmorpholine, assessed their effects on dopamine, norepinephrine, and serotonin uptake. These findings can inform the potential neurotransmitter interaction of related morpholine compounds (F. Carroll et al., 2011).
Additional Research Areas
Drug Polymorphism : Understanding polymorphism in pharmaceutical compounds, as studied in [4-(4-chloro-3-fluorophenyl)-2-[4-(methyloxy)phenyl]-1,3-thiazol-5-yl] acetic acid, is relevant for the development of morpholine hydrochlorides since polymorphic forms can significantly affect a drug's stability, solubility, and efficacy (L. Katrincic et al., 2009).
Chromatographic Techniques : NMR studies on chromatographic enantioseparation using cellulose derivatives provide insights into separation techniques that could be applicable to morpholine hydrochlorides (E. Yashima et al., 1996).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
(3R,5S)-3-methyl-5-phenylmorpholine;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO.ClH/c1-9-7-13-8-11(12-9)10-5-3-2-4-6-10;/h2-6,9,11-12H,7-8H2,1H3;1H/t9-,11-;/m1./s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGSNLLZWPJEGNT-FOKYBFFNSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1COCC(N1)C2=CC=CC=C2.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1COC[C@@H](N1)C2=CC=CC=C2.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.70 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3R,5S)-3-Methyl-5-phenylmorpholine;hydrochloride | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

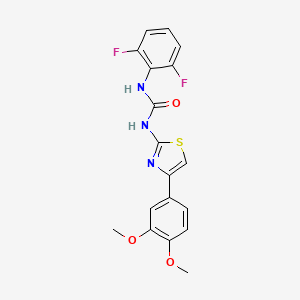
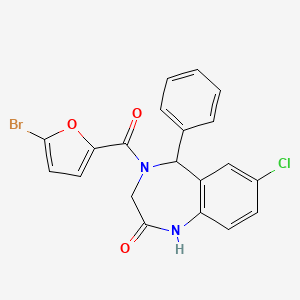
![2-[(E)-3-(3-chloro-2-methylanilino)-1-(dimethylamino)prop-2-enylidene]propanedinitrile](/img/structure/B2383967.png)
![3-{[7-Methoxy-2-(trifluoromethyl)quinazolin-4-yl]amino}propanoic acid](/img/structure/B2383968.png)
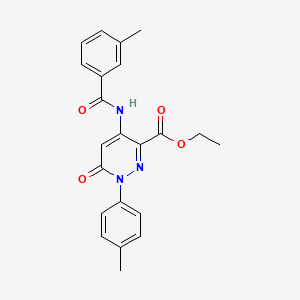
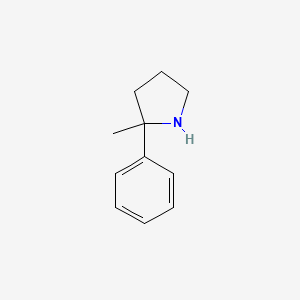
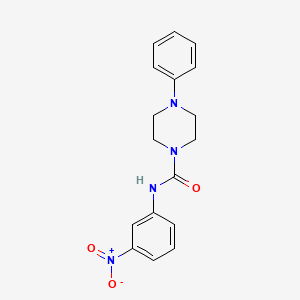
![Tert-butyl N-(2-formylspiro[3.4]octan-2-yl)carbamate](/img/structure/B2383975.png)
![2-(1-(Pyridin-4-ylmethyl)piperidin-4-yl)-1H-benzo[d]imidazole](/img/structure/B2383977.png)
![3-(4-chlorophenyl)-9-cyclopropyl-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2383980.png)
![4-[(3,4-dichlorobenzyl)oxy]-N'-[(E)-(2-phenoxyphenyl)methylidene]benzenecarbohydrazide](/img/structure/B2383981.png)
![N-[(4-methyl-1,3-thiazol-5-yl)methyl]prop-2-enamide](/img/structure/B2383982.png)
